tert-butyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate
Description
tert-Butyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate (CAS: 164906-71-2) is a chiral azetidine derivative featuring a four-membered ring with a methyl group at the 2-position (R-configuration), a ketone at the 3-position, and a tert-butoxycarbonyl (Boc) protecting group. This compound is widely used in pharmaceutical synthesis due to its stability and versatility as a building block for nitrogen-containing heterocycles . Its molecular formula is C₉H₁₅NO₃ (molecular weight: 185.22 g/mol), though discrepancies in reported data exist (e.g., lists C₉H₁₈O₂, likely an error) .
Properties
IUPAC Name |
tert-butyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-6-7(11)5-10(6)8(12)13-9(2,3)4/h6H,5H2,1-4H3/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPQMXTJLDQEDTI-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)CN1C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(=O)CN1C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201142564 | |
| Record name | 1-Azetidinecarboxylic acid, 2-methyl-3-oxo-, 1,1-dimethylethyl ester, (2R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201142564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1638744-93-0 | |
| Record name | 1-Azetidinecarboxylic acid, 2-methyl-3-oxo-, 1,1-dimethylethyl ester, (2R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1638744-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Azetidinecarboxylic acid, 2-methyl-3-oxo-, 1,1-dimethylethyl ester, (2R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201142564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate typically involves the reaction of tert-butyl chloroformate with (2R)-2-methyl-3-oxoazetidine-1-carboxylic acid. The reaction is carried out under basic conditions, often using a base such as triethylamine to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production methods for tert-butyl esters, including this compound, often utilize flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: tert-Butyl hydroperoxide is commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride is a typical reducing agent.
Substitution: Nucleophilic reagents such as amines or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with tert-butyl hydroperoxide can yield tert-butyl esters with different functional groups .
Scientific Research Applications
Medicinal Chemistry Applications
1. Synthesis of Antibacterial Agents
- tert-butyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate serves as a key intermediate for the preparation of aminoglycoside analogs, which exhibit antibacterial properties. These compounds are crucial in developing new antibiotics to combat resistant bacterial strains .
2. Janus Kinase Inhibitors
- The compound is utilized in the synthesis of Janus kinase (JAK) inhibitors, which have therapeutic potential for treating autoimmune diseases and inflammatory disorders. JAK inhibitors work by modulating immune responses, making them valuable in transplant rejection scenarios and conditions like rheumatoid arthritis .
3. HCV Protease Inhibitors
- It is also involved in the synthesis of HCV protease inhibitors, which are essential in the treatment of Hepatitis C virus infections. These inhibitors target the viral protease enzyme, preventing viral replication and thus aiding in the management of this chronic infection .
4. Development of Bicyclic Compounds
- The compound can be transformed into bicyclic derivatives such as himbacine analogs, which are being investigated for their potential as antagonists of protease activated receptor-1 (PAR-1). These derivatives may have applications in treating cardiovascular diseases by preventing thrombotic events .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of tert-butyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or substrate for various enzymes, affecting biochemical pathways and cellular processes . The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Stereoisomeric Comparisons
Key Insights :
- The (2R) and (2S) enantiomers exhibit identical physical properties (e.g., melting point, solubility) but differ in optical rotation and biological activity.
- The benzyl analog requires hydrogenolysis for deprotection, whereas the tert-butyl group is acid-labile, enabling milder removal .
Functional Group Variations
Key Insights :
Substituent and Ring Size Comparisons
Key Insights :
- Azetidines (4-membered rings) exhibit higher ring strain than pyrrolidines (5-membered), leading to greater reactivity in ring-opening reactions .
Biological Activity
tert-butyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 185.22 g/mol
- CAS Number : 1638744-93-0
The compound features a tert-butyl group which enhances its lipophilicity, potentially improving its absorption and distribution in biological systems.
1. Antitumor Activity
Research indicates that azetidine derivatives, including this compound, exhibit antitumor properties by inhibiting cancer cell proliferation. The compound's ability to interfere with cellular processes may position it as a candidate for further anticancer drug development.
2. Enzyme Inhibition
The compound has been studied for its interactions with various enzymes. Its structural characteristics allow it to act as an inhibitor, potentially affecting metabolic pathways critical in disease states.
3. Protein-Ligand Interactions
Due to its unique structure, this compound serves as a valuable tool in studying protein-ligand interactions, which is essential for understanding biochemical pathways and developing targeted therapies.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study on Antitumor Activity | Demonstrated that azetidine derivatives inhibit cancer cell growth through apoptosis induction. |
| Enzyme Interaction Analysis | Found that this compound inhibits specific enzymes involved in metabolic processes, suggesting a role in metabolic regulation. |
| Protein Binding Studies | Showed that the compound binds effectively to target proteins, influencing their activity and stability. |
Safety and Toxicology
The safety profile of this compound highlights several hazards:
- Skin Irritation : Causes skin irritation upon contact (H315).
- Eye Irritation : Causes serious eye irritation (H319).
- Respiratory Effects : May cause respiratory tract irritation (H335).
Proper handling and safety measures are recommended when working with this compound.
Q & A
Basic Synthesis Optimization
Q: What are the optimal reaction conditions for synthesizing tert-butyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate? A: The compound can be synthesized using a tert-butyl carboxylation strategy under mild conditions. A validated route involves:
- Catalysts/Reagents: DMAP (4-dimethylaminopyridine) and triethylamine as a base.
- Solvent: Dichloromethane (DCM) at 0–20°C to minimize side reactions.
- Key Step: Protection of the azetidine ring’s nitrogen with a tert-butoxycarbonyl (Boc) group under controlled temperature to ensure regioselectivity .
Validation: Monitor reaction progress via TLC or HPLC, and purify via column chromatography using a hexane/ethyl acetate gradient.
Advanced Mechanistic Insights
Q: How can computational methods aid in predicting reaction pathways for tert-butyl-protected azetidine derivatives? A: Quantum chemical calculations (e.g., density functional theory) and reaction path search algorithms can model intermediates and transition states. For example:
- Transition State Analysis: Identify energy barriers for Boc-group introduction or azetidine ring oxidation.
- ICReDD Methodology: Combines computational modeling with experimental feedback to optimize conditions, reducing trial-and-error approaches .
Case Study: Reaction path simulations for tert-butyl 6-oxo-2,3-dihydropyridine-1-carboxylate revealed stabilization of oxo-intermediates through hydrogen bonding, guiding solvent selection .
Structural Characterization Techniques
Q: What advanced techniques validate the stereochemistry and crystal structure of this compound? A:
- X-ray Crystallography: Resolves absolute configuration (e.g., (2R)-stereochemistry) and bond angles. For tert-butyl 3-oxo-hexahydro-pyrazolo derivatives, C–H···O interactions stabilize the crystal lattice .
- Spectroscopy:
- NMR: ¹H/¹³C NMR distinguishes methyl groups (δ ~1.4 ppm for tert-butyl) and azetidine ring protons (δ 3.5–4.0 ppm).
- HRMS: Confirm molecular weight (e.g., 215.23 g/mol for C₁₀H₁₇NO₃) with <2 ppm error .
Handling Contradictory Data in Reactivity
Q: How to resolve discrepancies in reported yields for azetidine carboxylate derivatives? A: Contradictions often arise from:
- Solvent Polarity: Polar aprotic solvents (e.g., DMF) may increase nucleophilicity but promote hydrolysis.
- Temperature Sensitivity: Elevated temperatures (>25°C) degrade Boc-protected intermediates.
Mitigation:
Reproduce reactions under strictly anhydrous conditions.
Use low-temperature quenching (e.g., ice-cold water) to isolate products .
Biological Applications and Precursor Potential
Q: What roles do tert-butyl azetidine carboxylates play in medicinal chemistry? A: These compounds serve as precursors for:
- Calcium Channel Blockers: Modifications at the 3-oxo position enhance binding to L-type channels.
- Antimicrobial Agents: Azetidine rings mimic proline in peptide-like inhibitors targeting bacterial proteases.
Example: tert-butyl 2-oxo-5,6-dihydropyridine-1-carboxylate derivatives show activity in cardiovascular disease models .
Advanced Computational Profiling
Q: How can deep learning models predict physicochemical properties of this compound? A: Platforms like CC-DPS use Quantum Chemistry and QSPR (Quantitative Structure-Property Relationship) to predict:
- LogP: ~1.8 (indicating moderate lipophilicity).
- Solubility: ~2.3 mg/mL in water at 25°C.
- Thermodynamic Stability: Gibbs free energy of formation (ΔGf) calculated via neural networks .
Data-Driven Experimental Design
Q: How to integrate high-throughput screening (HTS) for derivative synthesis? A:
Library Design: Use combinatorial chemistry to vary substituents on the azetidine ring.
Automation: Robotic liquid handlers enable parallel synthesis of 96-well plates.
Analysis: UPLC-MS coupled with cheminformatics tools (e.g., KNIME) identifies high-purity candidates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
